

# Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

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## Compound of Interest

Compound Name: 2-Amino-5-ethyl-1,3,4-thiadiazole

Cat. No.: B082430

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The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. As a bioisostere of pyrimidine, this five-membered heterocycle is a core component in numerous pharmacologically active agents, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-amino substituted derivatives, in particular, serve as versatile building blocks for drug discovery programs, owing to the reactive amine group that allows for extensive structural modification.[4][5]

This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of a key member of this class: **2-amino-5-ethyl-1,3,4-thiadiazole** (C<sub>4</sub>H<sub>7</sub>N<sub>3</sub>S). As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic and logical progression of analysis. We will journey from establishing the molecular formula to mapping the precise atomic connectivity, demonstrating how each analytical technique provides a unique and confirmatory piece of the structural puzzle. This self-validating system of cross-verification is paramount to achieving irrefutable structural confirmation in research and development.

## Part 1: Foundational Analysis - Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental question in structure elucidation is "What is the molecular formula?". While traditional elemental analysis provides atomic percentages, modern High-

Resolution Mass Spectrometry (HRMS) offers a more precise and definitive answer by measuring the mass of a molecule with exceptional accuracy (typically to within 5 ppm).

The causality for choosing HRMS as the initial step is its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). For a molecule like **2-amino-5-ethyl-1,3,4-thiadiazole**, this precision is crucial for unequivocally establishing the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the correct ratio.

## Expected HRMS Data

The molecular formula is  $C_4H_7N_3S$ . Using the exact masses of the most abundant isotopes ( $^{12}C$ ,  $^1H$ ,  $^{14}N$ ,  $^{32}S$ ), the calculated monoisotopic mass is 129.03607. An experimental HRMS measurement must match this value within a narrow tolerance.

Parameter	Theoretical Value	Experimental Finding (Typical)
Molecular Formula	$C_4H_7N_3S$	$C_4H_7N_3S$
Calculated Exact Mass	129.03607 Da	-
Measured $m/z$ $[M+H]^+$	130.04334 Da	130.0431 ( $\Delta$ -1.5 ppm)

## Experimental Protocol: HRMS Analysis

- **Sample Preparation:** Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Ionization Mode:** Operate in positive ion mode to generate the protonated molecule,  $[M+H]^+$ .
- **Infusion:** Infuse the sample solution directly into the ESI source at a flow rate of 5-10  $\mu L/min$ .
- **Data Acquisition:** Acquire data in full scan mode over a mass range of  $m/z$  50-500. Ensure the instrument is calibrated to achieve a mass accuracy of  $< 5$  ppm.

- Data Analysis: Identify the peak corresponding to the  $[M+H]^+$  ion. Use the instrument software to calculate the elemental composition based on the measured exact mass and isotopic pattern.

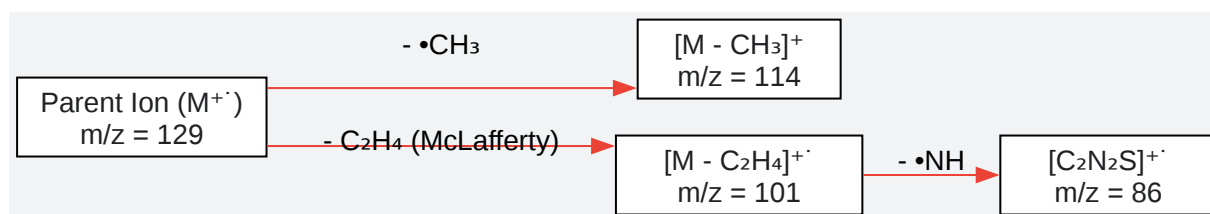
## Part 2: Probing Connectivity - Fragmentation Analysis by EI-MS

With the molecular formula confirmed, the next logical step is to break the molecule apart to understand its constituent pieces. Electron Ionization Mass Spectrometry (EI-MS) is the classic technique for this purpose. It subjects the molecule to high-energy electrons, inducing fragmentation in predictable ways that reveal the underlying structure.

A key principle supporting our analysis is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.<sup>[6]</sup> The molecular ion peak ( $M^+$ ) for our compound at  $m/z$  129 confirms this rule, providing our first piece of evidence for the tri-nitrogen composition.

### Proposed Fragmentation Pathway

The EI-MS spectrum is expected to be dominated by fragmentation events originating from the weakest bonds. For **2-amino-5-ethyl-1,3,4-thiadiazole**, the most probable cleavage is the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the ethyl group via alpha-cleavage, followed by further fragmentation.



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Caption: Proposed EI-MS fragmentation of **2-amino-5-ethyl-1,3,4-thiadiazole**.

### Summary of Key Fragment Ions

m/z	Ion Structure	Significance
129	$[\text{C}_4\text{H}_7\text{N}_3\text{S}]^{+\cdot}$	Molecular Ion ( $\text{M}^{+\cdot}$ ). Odd mass confirms the Nitrogen Rule.
114	$[\text{C}_3\text{H}_4\text{N}_3\text{S}]^+$	Loss of a methyl radical ( $\cdot\text{CH}_3$ ), characteristic of an ethyl group.
101	$[\text{C}_2\text{H}_3\text{N}_3\text{S}]^{+\cdot}$	Loss of ethene via McLafferty-type rearrangement.
86	$[\text{C}_2\text{H}_2\text{N}_2\text{S}]^{+\cdot}$	Cleavage of the ring, indicating the core thiadiazole structure.

## Part 3: Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy provides rapid and unambiguous identification of the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds. This technique serves as a crucial cross-validation step, confirming the presence of the amino ( $-\text{NH}_2$ ) and ethyl ( $-\text{CH}_2\text{CH}_3$ ) groups suggested by mass spectrometry.

### Characteristic IR Absorption Bands

The spectrum of **2-amino-5-ethyl-1,3,4-thiadiazole** is expected to show distinct peaks corresponding to its key structural features.<sup>[7][8][9]</sup>

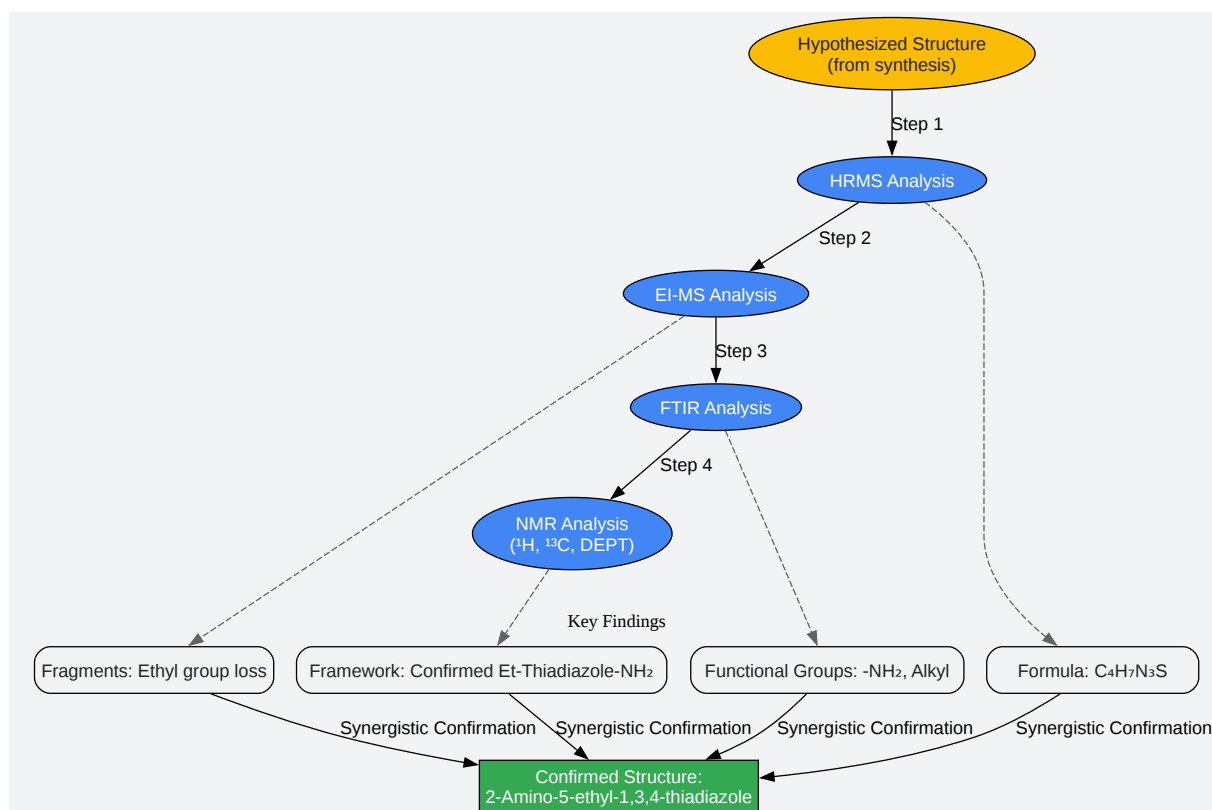
Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3300 - 3100	N-H Stretch (asymmetric & symmetric)	Primary Amine ( $-\text{NH}_2$ )
2975 - 2850	C-H Stretch	Ethyl Group ( $-\text{CH}_2\text{CH}_3$ )
~1620	N-H Bend (Scissoring)	Primary Amine ( $-\text{NH}_2$ )
~1550	C=N Stretch	Thiadiazole Ring
~1050	C-S Stretch	Thiadiazole Ring

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
- **Background Scan:** Acquire a background spectrum of the empty ATR stage to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Lower the pressure arm to ensure firm contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm<sup>-1</sup> to achieve a good signal-to-noise ratio.
- **Data Processing:** The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

## Part 4: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the carbon-hydrogen framework of a molecule.<sup>[10][11]</sup> By analyzing the chemical environment, count, and connectivity of <sup>1</sup>H and <sup>13</sup>C nuclei, we can assemble the final, unambiguous structure.



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